Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-
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Overview
Description
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- is a complex organic compound with the molecular formula C22H27NO5 This compound is characterized by the presence of a decanoic acid backbone, a naphthalenyl group, and an acetyloxy functional group
Preparation Methods
The synthesis of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- involves multiple steps and specific reaction conditionsThe acetyloxy group is typically introduced via acetylation using acetic anhydride . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the naphthalenyl group and acetyloxy functional group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- can be compared with other similar compounds such as:
Decanoic acid: A simpler fatty acid with a similar backbone but lacking the naphthalenyl and acetyloxy groups.
10-Hydroxydecanoic acid: Another derivative of decanoic acid with a hydroxyl group instead of the acetyloxy group.
Capric acid: . The uniqueness of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- lies in its specific functional groups and their combined effects on its chemical behavior and applications.
Properties
CAS No. |
608513-51-5 |
---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
10-[(4-acetyloxynaphthalen-1-yl)amino]-10-oxodecanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-16(24)28-20-15-14-19(17-10-8-9-11-18(17)20)23-21(25)12-6-4-2-3-5-7-13-22(26)27/h8-11,14-15H,2-7,12-13H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
CLHUHGGFODFWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C2=CC=CC=C21)NC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
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